2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-

Medicinal Chemistry TRPC3 Inhibition Halogen Bonding

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- (CAS 648858-96-2) is a synthetic thiophene derivative bearing a trichloroacryloyl amino substituent at the 3-position and a carboxylic acid handle at the 2-position. It belongs to the class of 3-amido-thiophene-2-carboxylic acids, serving as a reactive intermediate for constructing bioactive molecules, particularly TRPC3 channel modulators and FABP inhibitors.

Molecular Formula C8H4Cl3NO3S
Molecular Weight 300.5 g/mol
CAS No. 648858-96-2
Cat. No. B12074536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-
CAS648858-96-2
Molecular FormulaC8H4Cl3NO3S
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESC1=CSC(=C1NC(=O)C(=C(Cl)Cl)Cl)C(=O)O
InChIInChI=1S/C8H4Cl3NO3S/c9-4(6(10)11)7(13)12-3-1-2-16-5(3)8(14)15/h1-2H,(H,12,13)(H,14,15)
InChIKeyKGEXDTLUONMGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

648858-96-2 Procurement Guide: Trichloroacryloyl-Thiophene Building Block Baseline


2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- (CAS 648858-96-2) is a synthetic thiophene derivative bearing a trichloroacryloyl amino substituent at the 3-position and a carboxylic acid handle at the 2-position . It belongs to the class of 3-amido-thiophene-2-carboxylic acids, serving as a reactive intermediate for constructing bioactive molecules, particularly TRPC3 channel modulators and FABP inhibitors [1]. Its molecular formula is C8H4Cl3NO3S, with a molecular weight of 300.55 g/mol, distinguishing it from non-halogenated and mono-/di-chloro analogs by the presence of three chlorine atoms on the α,β-unsaturated carbonyl moiety .

Reactive intermediate for TRPC3 and FABP inhibitor research
Trichloroacryloyl group provides unique halogen-bonding motif
Free carboxylic acid supports direct amide coupling

648858-96-2: Why Generic Thiophene-2-Carboxylic Acids Cannot Substitute


Simple 3-amino or 3-acetamido thiophene-2-carboxylic acids lack the reactivity profile and steric/electronic effects conferred by the 2,3,3-trichloroacryloyl group . The trichloroacryloyl moiety is a known pharmacophore in selective TRPC3 inhibitors (e.g., Pyr3) and appears in FABP4/5 inhibitor patents, where the chlorine substitution pattern critically influences target binding [1]. Therefore, substituting 648858-96-2 with a non-halogenated or mono-chloro analog would remove the capacity for specific halogen-bond interactions and Michael acceptor reactivity that underlie its utility in medicinal chemistry campaigns . The quantitative evidence below formalizes these differences.

Trichloroacryloyl substitution
Non-halogenated analog
May lack halogen-bond interactions critical for TRPC3 inhibition
Carboxylic acid handle
Methyl ester analog
Requires additional deprotection step; epimerization risk
3-Amino-thiophene-2-carboxylic acid
2-Amino regioisomer
Reported binding difference may reduce FABP5 activity

648858-96-2 Quantitative Differentiation Evidence vs. Closest Analogs


Triple Chlorine Substitution vs. Non-Halogenated 3-Amino-2-Thiophenecarboxylic Acid

648858-96-2 introduces three chlorine atoms at the α,β-unsaturated carbonyl, whereas the parent 3-amino-2-thiophenecarboxylic acid contains zero halogens . In the TRPC3 inhibitor class, the trichloroacryloyl moiety is essential for activity: Pyr3 (IC50 = 0.08 μM) and related analogs with trihalogen substitution show strong channel blockade, while non-halogenated variants are inactive [1].

Chlorine Substitution
Class-level
+3 Cl atoms
Critical for TRPC3 inhibitor class activity
Based on Pyr3 and related trihalogen analogs
Medicinal Chemistry TRPC3 Inhibition Halogen Bonding

Carboxylic Acid Handle vs. Methyl Ester Analogs for Direct Conjugation

The free C2-carboxylic acid of 648858-96-2 enables direct amide coupling or esterification without saponification, unlike the corresponding methyl ester (CAS 648410-22-4) which requires a deprotection step . This saves one synthetic step and avoids potential epimerization of the α,β-unsaturated system during base hydrolysis.

Acid vs Ester Handle
Direct comparison
No deprotection step
Direct conjugation without saponification
Amide coupling workflow simplified
Bioconjugation Amide Coupling Prodrug Design

3-Amino Substitution Pattern vs. 2-Amino Regioisomers for Target Selectivity

The 3-amino substitution on the thiophene ring of 648858-96-2 is critical for FABP4/5 inhibitor activity, as described in the non-annulated thiophenylamide patent series [1]. In a binding assay, 3-substituted thiophene-2-carboxylic acid amides showed IC50 values < 10 μM against FABP5, while the 2-amino regioisomers were significantly less potent (IC50 > 50 μM) [1].

Regioisomer Activity
Assay context
>5-fold binding difference
Regioisomer selection essential for FABP5 activity
Patent data, representative compounds
Regioselectivity FABP4/5 Inhibition Structure-Activity Relationship

648858-96-2 Optimal Procurement and Deployment Scenarios


TRPC3 Channel Inhibitor Development

648858-96-2 serves as a late-stage intermediate for introducing the trichloroacryloyl pharmacophore into TRPC3 inhibitor candidates. Its free carboxylic acid allows direct coupling to amine-functionalized cores, generating analogs of the tool compound Pyr3 (IC50 = 0.08 μM, FLIPR assay) [1]. Researchers optimizing TRPC3 selectivity should procure this compound rather than a generic thiophene-2-carboxylic acid to preserve the key halogen-bonding motif.

FABP4/5 Dual Inhibitor Synthesis

The compound can be directly amidated with various amines to yield non-annulated thiophenylamides for FABP4/5 inhibition, as outlined in US Patent 9,353,102 [1]. Its 3-amino regiochemistry is required for potent dual inhibition, and the trichloro group enhances metabolic stability relative to non-halogenated analogs [1].

Heterobifunctional Linker for Bioconjugation

648858-96-2 can function as a heterobifunctional linker where the carboxylic acid reacts with amine-containing biomolecules (proteins, antibodies) and the trichloroacryloyl group undergoes subsequent nucleophilic substitution or Michael addition for conjugation to thiol-containing payloads [1]. This dual reactivity is absent in mono-functional thiophene-2-carboxylic acids.

Application
Selection Property
Validation Focus
TRPC3 Inhibitor Research
Trichloroacryloyl pharmacophore incorporation
TRPC3-mediated calcium flux assay context
FABP4/5 Inhibitor Research
3-Amino thiophene-2-carboxylic acid scaffold
FABP binding assay and metabolic stability review
Heterobifunctional Linker Research
Dual reactive sites (acid and α,β-unsaturated carbonyl)
Conjugation chemistry and stability assessment
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